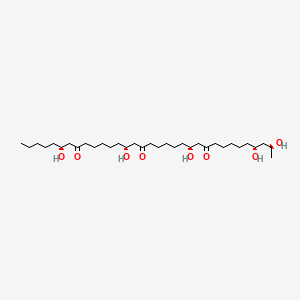

PM-toxin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PM-toxin B is an aliphatic alcohol.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Total Synthesis of PM-Toxin B : A study by Hosaka, Hayakawa, and Miyashita (2000) achieved the highly stereoselective total synthesis of PM-toxin B, a corn host-specific toxin. The synthesis used a convergent strategy, involving cross-aldol coupling and regioselective reductive cleavage, highlighting the chemical complexity and potential for further chemical research (Hosaka, Hayakawa, & Miyashita, 2000).

Biological and Cellular Effects

Modulation of P2X7 Receptor Function by PMB : Ferrari et al. (2004) investigated how polymyxin B (PMB), a natural peptide, affects the P2X7 receptor in various cell types. They found that PMB can potentiate the effect of nucleotide-mediated P2X7 stimulation, enhancing ATP-mediated responses. This points to the potential of PMB as a tool for modulating P2X7R function in immune cells (Ferrari et al., 2004).

Protection Against Lethal Endotoxemic Shock by an Alkylpolyamine Lipopolysaccharide Sequestrant : Sil et al. (2007) discovered a compound, DS-96, based on the pharmacophore of PMB, which binds LPS and neutralizes its toxicity. This suggests the role of PMB-related compounds in potential therapeutic interventions for septic shock (Sil et al., 2007).

G-protein Activation by Pasteurella multocida Toxin : Zywietz et al. (2001) demonstrated the role of PMT in activating various cellular signaling processes through heterotrimeric G-proteins, indicating its potential use in studying cell signaling and pharmacological interventions (Zywietz et al., 2001).

Differentiation of Hematopoietic Progenitor Cells Induced by PMT : Hildebrand, Heeg, and Kubatzky (2009) found that PMT induces proliferation and differentiation of hematopoietic progenitor cells into macrophages and B-cells. This discovery contributes to understanding cellular differentiation and immune cell development (Hildebrand, Heeg, & Kubatzky, 2009).

Microfluidic Platform for Toxin Detection : Meagher et al. (2008) developed a microfluidic chip-based immunoassay for rapid and sensitive detection of biological toxins, including PMT. This technology could be pivotal in biodefense and public health safety (Meagher et al., 2008).

Maillard Reaction Inhibition by Pyridoxamine (PM) : Voziyan and Hudson (2005) explored the role of pyridoxamine (PM) in inhibiting the Maillard reaction, which is relevant to complications in diabetes. PM's multiple activities make it a promising drug candidate for chronic conditions (Voziyan & Hudson, 2005).

Propiedades

Número CAS |

87879-56-9 |

|---|---|

Nombre del producto |

PM-toxin B |

Fórmula molecular |

C33H62O8 |

Peso molecular |

586.8 g/mol |

Nombre IUPAC |

(6R,14R,22R,30R,32S)-6,14,22,30,32-pentahydroxytritriacontane-8,16,24-trione |

InChI |

InChI=1S/C33H62O8/c1-3-4-8-15-28(36)23-29(37)18-11-6-12-19-32(40)25-33(41)21-14-7-13-20-31(39)24-30(38)17-10-5-9-16-27(35)22-26(2)34/h26-28,31-32,34-36,39-40H,3-25H2,1-2H3/t26-,27+,28+,31+,32+/m0/s1 |

Clave InChI |

ISDLLJGHFWSQQK-ZHTCHCOESA-N |

SMILES isomérico |

CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](C[C@H](C)O)O)O)O)O |

SMILES |

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |

SMILES canónico |

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(C)O)O)O)O)O |

Otros números CAS |

87879-56-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

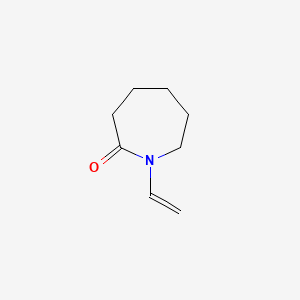

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

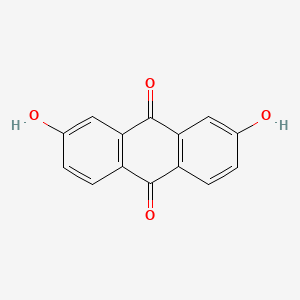

![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)